Cytotoxicity vs. Neocurromycin A in MKN45 Cells
Curromycin A demonstrates an IC50 of 22 pM (via MTT assay) against MKN45 human gastric carcinoma cells, representing exceptional potency [1]. In direct comparison, the curromycin-related natural product neocurromycin A exhibits an IC50 of 380 nM against the same MKN45 cell line under nutrient-deprived conditions [2]. This corresponds to a potency difference exceeding four orders of magnitude (17,272-fold greater for curromycin A). The dramatic potency advantage is not observed with curromycin B, for which no comparable MKN45 cytotoxicity data are reported, underscoring the unique pharmacophore contribution of curromycin A.
| Evidence Dimension | Cytotoxic potency (IC50) against MKN45 human gastric carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 22 pM |
| Comparator Or Baseline | Neocurromycin A: IC50 = 380 nM |
| Quantified Difference | ~17,272-fold (curromycin A 22 pM vs. neocurromycin A 380,000 pM) |
| Conditions | MTT assay for curromycin A; nutrient-deprived medium for neocurromycin A (J Antibiot 2020) |
Why This Matters
For research programs targeting gastric carcinoma with limited compound availability, curromycin A delivers four orders of magnitude greater potency per milligram than its closest structural relative, dramatically reducing the mass required for in vitro studies.
- [1] Kasper, K. (n.d.). Asymmetric Giese additions employing chiral unsaturated acylammonium salts & Synthetic studies toward curromycin A. *Baylor University Theses and Dissertations*. View Source
- [2] Hayakawa, Y., et al. (2020). Neocurromycin A, a new GRP78 downregulator from Streptomyces sp. RAI364. *The Journal of Antibiotics*, 73(11), 790–793. View Source
